molecular formula C11H17ClFNO B1446807 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride CAS No. 1864056-16-5

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride

Cat. No.: B1446807
CAS No.: 1864056-16-5
M. Wt: 233.71 g/mol
InChI Key: LZBZSPGDMJMEKP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17ClFNO and a molecular weight of 233.71 g/mol.

Preparation Methods

The synthesis of 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride typically involves the reaction of 2-fluorophenol with 1-bromopentane to form 5-(2-fluorophenoxy)pentane. This intermediate is then reacted with ammonia to yield 5-(2-fluorophenoxy)pentan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides under basic conditions to form substituted amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.

Scientific Research Applications

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride can be compared with similar compounds such as 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride. While both compounds share a similar structure, the position of the fluorine atom on the phenoxy group can significantly influence their chemical properties and biological activities. The unique positioning of the fluorine atom in this compound may confer distinct reactivity and interaction profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5-(2-fluorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBZSPGDMJMEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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